8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803592-58-6
VCID: VC2609790
InChI: InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H
SMILES: C1CC2CC(CC1N2CCN)O.Cl.Cl
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

CAS No.: 1803592-58-6

Cat. No.: VC2609790

Molecular Formula: C9H20Cl2N2O

Molecular Weight: 243.17 g/mol

* For research use only. Not for human or veterinary use.

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride - 1803592-58-6

Specification

CAS No. 1803592-58-6
Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
IUPAC Name 8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
Standard InChI InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H
Standard InChI Key JDWQDHBGDOSJED-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2CCN)O.Cl.Cl
Canonical SMILES C1CC2CC(CC1N2CCN)O.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride belongs to the azabicyclo compound family. The core structure consists of a bicyclic framework with a nitrogen atom at the 8-position, an aminoethyl side chain attached to this nitrogen, and a hydroxyl group at the 3-position. The compound exists as a dihydrochloride salt, which enhances its stability and potentially improves its solubility profile for laboratory applications.

Physical and Chemical Properties

The compound possesses specific physicochemical characteristics that are summarized in the following table:

PropertyValue
CAS Number1803592-58-6
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
IUPAC Name8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
Standard InChIInChI=1S/C9H18N2O/c10-3-4-11-7-1-2-8(11)6-9(12)5-7/h7-9,12H,1-6,10H2
Standard InChIKeyIBLJPEZTIBZZFX-UHFFFAOYSA-N
SMILESC1CC2CC(CC1N2CCN)O.Cl.Cl
PubChem Compound ID86811606

The free base form of this compound (without the hydrochloride counterions) has a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves several key reaction steps. While specific synthetic routes for this exact compound are proprietary, the general approach for related azabicyclo compounds often begins with readily available precursors such as 6-oxabicyclo[3.2.1]oct-3-en-7-one.

Key Synthetic Steps

The synthesis typically incorporates:

  • Formation of the azabicyclic core structure

  • Introduction of the aminoethyl side chain at the 8-position

  • Reduction steps using reagents such as lithium aluminum hydride to form the hydroxyl group at the 3-position

  • Conversion to the dihydrochloride salt for stabilization

For large-scale production, optimization of reaction conditions and selection of cost-effective reagents are crucial considerations in manufacturing processes.

Biological Activities and Applications

Mechanism of Action

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is recognized for its potential in medicinal applications, particularly in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific molecular targets in biological systems, which underlies its utility in pharmaceutical development.

Comparison with Related Compounds

The biological profile of this compound can be better understood by comparing it with structurally related compounds:

CompoundKey Structural DifferenceNotable Properties
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochlorideAminoethyl side chain at 8-positionPotential for receptor binding and enzyme inhibition
8-Azabicyclo[3.2.1]octan-3-olLacks aminoethyl side chainUsed as intermediate in tropine breakdown
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)Methyl group instead of aminoethyl at 8-positionWell-studied alkaloid with anticholinergic properties

The addition of the aminoethyl side chain to the azabicyclo core potentially modifies the pharmacological profile compared to simpler derivatives like nortropine or tropine.

Research Applications

Pharmaceutical Development

The compound's structural features make it particularly interesting for pharmaceutical research. Related compounds in the azabicyclo family have been investigated as:

  • Monoamine reuptake inhibitors, suggesting potential applications in the treatment of mood disorders

  • NOP receptor agonists (previously ORL-1 receptor agonists), with potential utility in managing pain, anxiety, and cough

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride's unique modification with an aminoethyl side chain may potentially confer novel receptor selectivity or improved binding profiles compared to related structures.

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies, helping researchers understand how specific structural modifications affect biological activity. The presence of both the aminoethyl side chain and the hydroxyl group creates multiple points for potential hydrogen bonding and other molecular interactions.

Analytical Characterization

Spectroscopic Properties

While specific spectral data for 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is limited in the research literature, related compounds in this structural class are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

Mass Spectrometry Data

Predicted collision cross-section data for various adducts of the compound's free base form provides valuable information for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+171.14918137.6
[M+Na]+193.13112145.6
[M+NH4]+188.17572146.2
[M+K]+209.10506142.0
[M-H]-169.13462137.8
[M+Na-2H]-191.11657138.5
[M]+170.14135138.3
[M]-170.14245138.3

This collision cross-section data is valuable for researchers using ion mobility mass spectrometry for compound identification and analysis .

Comparison with Structural Analogs

Structural Variations

The azabicyclo[3.2.1] scaffold represents an important framework in medicinal chemistry. Several structural analogs have been synthesized and studied, with variations at the 3-position (hydroxyl) and 8-position (nitrogen substituent):

  • 3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL has the aminoethyl group positioned at the 3-position rather than the 8-position, potentially resulting in different biological activity profiles

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (Tropine hydrochloride) features a simpler methyl substituent at the 8-position and has been more extensively characterized

Pharmacological Significance of Structural Differences

The positioning and nature of substituents on the azabicyclo[3.2.1] scaffold significantly impact receptor binding profiles. The aminoethyl side chain in 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride potentially provides additional binding interactions compared to simpler analogs like tropine, which may enhance its affinity or selectivity for certain receptors.

Future Research Directions

Chemical Modifications and Derivatives

Future research may focus on:

  • Developing additional derivatives with modified substituents at the aminoethyl group

  • Creating prodrug forms with improved pharmacokinetic properties

  • Exploring stereochemical variations to optimize receptor binding

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